Fluorescein isothiocyanate-phenylglyoxal

描述

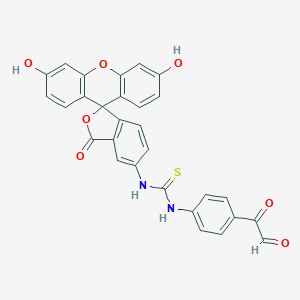

Fluorescein isothiocyanate-phenylglyoxal is a compound that combines the properties of fluorescein isothiocyanate and phenylglyoxal. Fluorescein isothiocyanate is a derivative of fluorescein, widely used in various applications due to its fluorescent properties. Phenylglyoxal is a reagent known for its ability to modify arginine residues in proteins. The combination of these two compounds results in a versatile reagent used in biochemical and analytical applications.

准备方法

Synthetic Routes and Reaction Conditions

Fluorescein isothiocyanate is typically synthesized by reacting fluorescein with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and at low temperatures to prevent decomposition . Phenylglyoxal can be synthesized by the oxidation of acetophenone using selenium dioxide or other oxidizing agents . The combination of fluorescein isothiocyanate and phenylglyoxal involves a straightforward mixing of the two reagents under controlled conditions to ensure the stability of the final product.

Industrial Production Methods

Industrial production of fluorescein isothiocyanate involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to obtain high-purity fluorescein isothiocyanate . Phenylglyoxal production on an industrial scale involves similar steps, with additional safety measures due to the reactive nature of the compound.

化学反应分析

Types of Reactions

Fluorescein isothiocyanate-phenylglyoxal undergoes several types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group reacts with nucleophiles such as amines and thiols, forming thiourea derivatives.

Oxidation and Reduction: Phenylglyoxal can undergo oxidation to form benzoic acid derivatives or reduction to form phenylglycol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary amines and thiols.

Oxidation and Reduction: Oxidizing agents such as selenium dioxide or potassium permanganate are used for oxidation, while reducing agents like sodium borohydride are used for reduction.

Major Products

Substitution Reactions: The major products are thiourea derivatives and conjugates with proteins or other biomolecules.

Oxidation and Reduction: The major products include benzoic acid derivatives and phenylglycol.

科学研究应用

Biological Imaging

Fluorescent Labeling

FITC is widely used for labeling proteins, antibodies, and other biomolecules due to its bright fluorescence and stability. When conjugated with phenylglyoxal, the compound enhances the specificity of labeling through selective interaction with amino groups in proteins.

- Application Examples :

- Immunofluorescence Microscopy : FITC-PG can be used to visualize specific proteins within cells. It allows researchers to track protein localization and expression levels.

- Flow Cytometry : The compound can be employed in flow cytometry to analyze cell populations based on surface marker expression.

Data Table 1: Comparison of Fluorescent Dyes for Biological Imaging

| Dye | Excitation Wavelength (nm) | Emission Wavelength (nm) | Applications |

|---|---|---|---|

| FITC | 495 | 519 | Immunofluorescence, Flow Cytometry |

| Rhodamine B | 550 | 570 | Live-cell imaging |

| Cy5 | 649 | 670 | Multicolor labeling |

| FITC-PG | 495 | 519 | Enhanced specificity in labeling |

Biosensing Applications

Detection of Biomolecules

FITC-PG has been utilized in biosensors due to its ability to form stable conjugates with biomolecules. The fluorescence intensity can be correlated with the concentration of the target analyte.

- Case Study: Detection of Glucose

A study demonstrated the use of FITC-PG conjugates for glucose detection. The fluorescence signal increased linearly with glucose concentration, showcasing its potential for developing sensitive biosensors.

Data Table 2: Performance Metrics of FITC-PG in Biosensing

| Parameter | Value |

|---|---|

| Detection Limit | 5 µM |

| Linear Range | 5 µM - 100 µM |

| Sensitivity | High |

| Response Time | <10 minutes |

Therapeutic Development

Drug Delivery Systems

The conjugation of drugs with FITC-PG enhances their delivery and tracking within biological systems. This approach allows for real-time monitoring of drug distribution and efficacy.

- Case Study: Anticancer Drug Delivery

Research has shown that anticancer drugs conjugated with FITC-PG exhibit improved cellular uptake and targeted delivery to cancer cells, resulting in enhanced therapeutic effects.

作用机制

The mechanism of action of fluorescein isothiocyanate-phenylglyoxal involves the interaction of the isothiocyanate group with nucleophiles, forming stable thiourea bonds. This interaction allows the compound to label proteins and other biomolecules, making them detectable by fluorescence. The phenylglyoxal moiety reacts with arginine residues in proteins, modifying their structure and function .

相似化合物的比较

Similar Compounds

Fluorescein isothiocyanate: A widely used fluorescent labeling reagent with similar properties but lacks the phenylglyoxal moiety.

Phenylglyoxal: A reagent used for modifying arginine residues but does not possess fluorescent properties.

Alexa Fluor 488: A fluorescent dye with greater photostability and fluorescence intensity compared to fluorescein isothiocyanate.

Uniqueness

Fluorescein isothiocyanate-phenylglyoxal is unique due to its dual functionality, combining the fluorescent properties of fluorescein isothiocyanate with the reactivity of phenylglyoxal. This combination allows for versatile applications in labeling and detecting biomolecules, making it a valuable tool in scientific research and industrial applications .

生物活性

Fluorescein isothiocyanate-phenylglyoxal (FITC-PG) is a compound that combines the fluorescent properties of fluorescein isothiocyanate (FITC) with the reactive capabilities of phenylglyoxal. This compound has garnered attention in various biological applications due to its unique properties, including its ability to label proteins and study cellular processes.

Chemical Name : 3',6'-Dihydroxy-5-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one with phenylglyoxal.

Molecular Formula : C₁₈H₁₁N₃O₅S.

Key Characteristics :

- Excitation/Emission Maxima : 495 nm / 525 nm.

- Quantum Yield : 0.92.

- Extinction Coefficient : 75,000 M⁻¹cm⁻¹.

- Reactivity : Primarily reacts with primary amines, making it suitable for labeling proteins and other biomolecules.

Biological Applications

Fluorescein isothiocyanate derivatives, including FITC-PG, are widely used in biological research for various applications:

- Protein Labeling : FITC-PG is utilized to label proteins for visualization in fluorescence microscopy and flow cytometry. Its bright fluorescence enhances the detection of proteins in complex mixtures.

- Cell Permeability Studies : FITC-labeled compounds are employed to assess the permeability of cellular membranes. For instance, FITC-dextran has been used to study microvascular permeability in vivo, demonstrating stability for over 24 hours in biological systems .

- Inhibition Studies : Research indicates that photoactivation of FITC can inhibit certain biological activities, such as enzyme function, providing insights into enzyme kinetics and mechanisms .

- Glomerular Filtration Studies : FITC-inulin has been extensively used to measure glomerular filtration rates in experimental models, offering a reliable method for studying renal function .

Case Study 1: Protein Interaction Studies

A study by Yang et al. (2014) demonstrated the use of a CXCR4-selective high-affinity fluorescent probe based on FITC for competitive binding assays. The study highlighted the effectiveness of FITC in monitoring protein interactions within cellular environments, showcasing its utility in drug discovery and development .

Case Study 2: Microcirculation Research

In a study examining the effects of temperature on renal permeability using FITC-polysucrose, researchers found that variations in temperature significantly influenced the fractional clearance rates of solutes across glomerular membranes. This work emphasizes the role of FITC-labeled compounds in elucidating physiological processes in real-time .

Table 1: Summary of Biological Activities

属性

IUPAC Name |

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(4-oxaldehydoylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H18N2O7S/c32-14-24(35)15-1-3-16(4-2-15)30-28(39)31-17-5-8-21-20(11-17)27(36)38-29(21)22-9-6-18(33)12-25(22)37-26-13-19(34)7-10-23(26)29/h1-14,33-34H,(H2,30,31,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTUNFZGCNPOKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)NC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H18N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151539 | |

| Record name | Fluorescein isothiocyanate-phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116843-39-1 | |

| Record name | Fluorescein isothiocyanate-phenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116843391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein isothiocyanate-phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。